1-Cyclopropyl-1-methoxypropan-2-amine
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Overview
Description
1-Cyclopropyl-1-methoxypropan-2-amine is a chiral amine with the molecular formula C7H15NO This compound is of interest due to its unique structural features, which include a cyclopropyl group and a methoxy group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-1-methoxypropan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of cyclopropyl ketones with methoxyamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve biocatalytic processes. For example, transamination reactions using engineered enzymes can be employed to achieve high enantioselectivity and yield. These processes are optimized for large-scale production, ensuring economic viability and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1-methoxypropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl ketones or aldehydes.
Reduction: Various amine derivatives.
Substitution: Functionalized amine compounds with new substituents.
Scientific Research Applications
1-Cyclopropyl-1-methoxypropan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor to active pharmaceutical ingredients.
Industry: The compound is utilized in the production of herbicides and other agrochemicals, where its chiral properties are particularly valuable.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1-methoxypropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Cyclopropyl-1-methoxypropan-2-amine can be compared with other similar compounds, such as:
1-Methoxypropan-2-amine: Lacks the cyclopropyl group, resulting in different chemical properties and applications.
Cyclopropylamine: Lacks the methoxy group, leading to variations in reactivity and biological activity.
Methoxycyclopropane: Contains a methoxy group attached to a cyclopropane ring, but lacks the amine functionality.
The uniqueness of this compound lies in its combination of a cyclopropyl group and a methoxy group on a propan-2-amine backbone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-1-methoxypropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5(8)7(9-2)6-3-4-6/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJVVNRHAQCAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CC1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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